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Compound of Interest

Compound Name: 2-(Oxetan-3-YL)acetic acid

Cat. No.: B582396 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
2-(Oxetan-3-YL)acetic acid, a saturated heterocyclic compound, has garnered interest within

the medicinal chemistry and drug discovery sectors. The incorporation of the oxetane ring, a

four-membered cyclic ether, into molecular scaffolds has been recognized as a valuable

strategy to modulate physicochemical and pharmacological properties. The oxetane moiety can

act as a bioisosteric replacement for commonly used functional groups, such as gem-dimethyl

or carbonyl groups, potentially improving aqueous solubility, metabolic stability, and lipophilicity.

[1] Furthermore, its structural similarity to endogenous molecules like γ-aminobutyric acid

(GABA) suggests its potential as a modulator of GABAergic neurotransmission, a critical

pathway in the central nervous system. This guide provides a comprehensive overview of the

molecular structure, synthesis, and potential biological activities of 2-(Oxetan-3-YL)acetic
acid, offering a foundational resource for its application in research and development.

Molecular Structure and Physicochemical
Properties
2-(Oxetan-3-YL)acetic acid possesses a unique structural framework, characterized by a

carboxylic acid moiety attached to the 3-position of an oxetane ring. This combination of a polar

carboxylic acid and a strained heterocyclic ring imparts distinct chemical characteristics.
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Property Value Reference

CAS Number 1310381-54-4 [2]

Molecular Formula C₅H₈O₃ [2]

Molecular Weight 116.12 g/mol

Appearance Solid

Storage Conditions
Store in a tightly sealed

container, under -20°C

Purity (Typical) ≥97%

Predicted pKa
~4.5 (typical for a carboxylic

acid)

Predicted LogP -0.5 to 0.5 (estimation)

Synthesis of 2-(Oxetan-3-YL)acetic acid
The synthesis of 2-(Oxetan-3-YL)acetic acid can be achieved through a multi-step process

commencing from the commercially available oxetan-3-one. A plausible and commonly

employed synthetic strategy involves a Horner-Wadsworth-Emmons reaction, followed by

hydrogenation and subsequent hydrolysis of the resulting ester.

Synthetic Workflow
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Caption: Synthetic workflow for 2-(Oxetan-3-YL)acetic acid.

Experimental Protocols
Step 1: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate

This step employs the Horner-Wadsworth-Emmons olefination reaction.

Materials: Oxetan-3-one, methyl 2-(dimethoxyphosphoryl)acetate, sodium hydride (NaH),

anhydrous tetrahydrofuran (THF).

Procedure:

To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous THF at 0 °C

under an inert atmosphere (e.g., nitrogen or argon), add methyl 2-

(dimethoxyphosphoryl)acetate (1.1 equivalents) dropwise.
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Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure

the formation of the phosphonate ylide.

Cool the mixture back to 0 °C and add a solution of oxetan-3-one (1.0 equivalent) in

anhydrous THF dropwise.

Stir the reaction at room temperature and monitor its progress by thin-layer

chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

Upon completion, quench the reaction by the slow addition of saturated aqueous

ammonium chloride solution.

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford methyl 2-

(oxetan-3-ylidene)acetate.

Step 2: Synthesis of Methyl 2-(oxetan-3-yl)acetate

The exocyclic double bond is reduced via catalytic hydrogenation.

Materials: Methyl 2-(oxetan-3-ylidene)acetate, palladium on carbon (Pd/C, 10 wt%),

methanol or ethyl acetate, hydrogen gas.

Procedure:

Dissolve methyl 2-(oxetan-3-ylidene)acetate in a suitable solvent such as methanol or

ethyl acetate in a hydrogenation vessel.

Add a catalytic amount of 10% Pd/C.

Purge the vessel with hydrogen gas and maintain a hydrogen atmosphere (typically 1-3

atm).
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Stir the mixture vigorously at room temperature until the reaction is complete (monitored

by TLC or GC-MS).

Filter the reaction mixture through a pad of celite to remove the catalyst and wash the filter

cake with the solvent.

Concentrate the filtrate under reduced pressure to yield methyl 2-(oxetan-3-yl)acetate,

which may be used in the next step without further purification if sufficiently pure.

Step 3: Synthesis of 2-(Oxetan-3-YL)acetic acid

The final step is the hydrolysis of the methyl ester to the carboxylic acid.

Materials: Methyl 2-(oxetan-3-yl)acetate, lithium hydroxide (LiOH), tetrahydrofuran (THF),

water.

Procedure:

Dissolve methyl 2-(oxetan-3-yl)acetate in a mixture of THF and water.

Add an excess of lithium hydroxide (typically 1.5-2.0 equivalents).

Stir the reaction mixture at room temperature and monitor the disappearance of the

starting material by TLC.

Once the hydrolysis is complete, remove the THF under reduced pressure.

Dilute the remaining aqueous solution with water and wash with a non-polar organic

solvent (e.g., diethyl ether or dichloromethane) to remove any non-acidic impurities.

Acidify the aqueous layer to a pH of approximately 2-3 with a suitable acid (e.g., 1M HCl).

Extract the acidified aqueous layer multiple times with an organic solvent (e.g., ethyl

acetate or dichloromethane).

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate

under reduced pressure to yield 2-(Oxetan-3-YL)acetic acid. The product can be further

purified by recrystallization if necessary.
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Spectroscopic Data and Structural Elucidation
While specific, published spectra for 2-(Oxetan-3-YL)acetic acid are not readily available, the

expected spectroscopic features can be predicted based on its structure and data from

analogous compounds.

¹H NMR Spectroscopy (Predicted)
Chemical Shift
(ppm)

Multiplicity Integration Assignment

~10-12 Singlet (broad) 1H -COOH

~4.5-4.7 Multiplet 4H
-CH₂-O-CH₂-

(oxetane)

~3.0-3.3 Multiplet 1H -CH- (oxetane)

~2.5-2.7 Doublet 2H -CH₂-COOH

¹³C NMR Spectroscopy (Predicted)
Chemical Shift (ppm) Assignment

~175-180 -COOH

~70-75 -CH₂-O- (oxetane)

~35-40 -CH₂-COOH

~30-35 -CH- (oxetane)

Infrared (IR) Spectroscopy (Predicted)
Wavenumber (cm⁻¹) Intensity Assignment

2500-3300 Broad, Strong O-H stretch (carboxylic acid)

2850-3000 Medium C-H stretch (aliphatic)

~1700-1725 Strong C=O stretch (carboxylic acid)

~980 Strong C-O-C stretch (oxetane ring)
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Mass Spectrometry (Predicted Fragmentation)
In mass spectrometry, 2-(Oxetan-3-YL)acetic acid is expected to exhibit a molecular ion peak

[M]⁺. Common fragmentation patterns would likely involve the loss of the carboxylic acid group

(-COOH, 45 Da) and fragmentation of the oxetane ring.

Potential Biological Activity and Signaling Pathways
While direct experimental data on the biological activity of 2-(Oxetan-3-YL)acetic acid is

limited, its structural features suggest a plausible interaction with the GABAergic system. The

structural analog, (azetidin-3-yl)acetic acid, is known to be a GABA analogue, hinting at similar

properties for the oxetane counterpart.

Hypothetical Mechanism of Action: GABAA Receptor
Modulation
It is hypothesized that 2-(Oxetan-3-YL)acetic acid may act as a positive allosteric modulator of

the GABAA receptor. The GABAA receptor is a ligand-gated ion channel that, upon binding of

GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and an

inhibitory effect on neurotransmission.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to 2-(Oxetan-3-YL)acetic
acid]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b582396#molecular-structure-of-2-oxetan-3-yl-acetic-
acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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